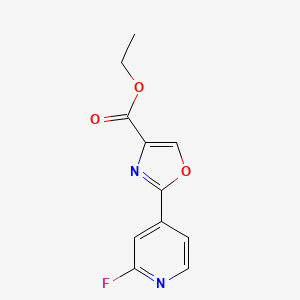

Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family.

Preparation Methods

The synthesis of Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate typically involves the reaction of 2-fluoropyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced oxazole products.

Scientific Research Applications

Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

Biological Research: It is used as a probe in biological studies to investigate the interaction of oxazole derivatives with biological targets such as enzymes and receptors.

Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a building block in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The fluoropyridinyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. The oxazole ring structure contributes to the compound’s stability and bioavailability, making it an effective agent in various biological processes .

Comparison with Similar Compounds

Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate can be compared with other similar compounds such as:

Ethyl 2-(pyridin-2-yl)oxazole-4-carboxylate: This compound lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

Ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate: The presence of a methyl group instead of a fluorine atom can alter the compound’s properties and applications.

Macrooxazoles: These are oxazole derivatives with different substituents, which can exhibit varying degrees of antimicrobial and cytotoxic activities.

This compound stands out due to the presence of the fluoropyridinyl group, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of oxazole have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The biological activity is often measured by the IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Reference Compound (Prodigiosin) | MCF-7 | 1.93 |

| Reference Compound (Doxorubicin) | MCF-7 | 10.38 |

The mechanism of action for this compound likely involves interaction with key molecular targets within cancer cells. The oxazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to target enzymes or receptors involved in cell proliferation and apoptosis.

Other Biological Activities

In addition to anticancer properties, compounds related to this compound have been studied for their antimicrobial and antiparasitic activities. These activities are attributed to the compound's structural features, which allow it to interact with various biological targets.

Study on Anticancer Activity

A study published in MDPI highlighted the cytotoxic effects of oxazole derivatives on human cancer cell lines. The research demonstrated that certain structural modifications led to enhanced biological activity. For instance, the introduction of electron-withdrawing groups at specific positions on the aromatic ring significantly improved anticancer potency .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacological potential of this compound. Although comprehensive data on this specific compound is limited, related compounds have shown promise in preclinical models, indicating potential for further development as therapeutic agents .

Properties

Molecular Formula |

C11H9FN2O3 |

|---|---|

Molecular Weight |

236.20 g/mol |

IUPAC Name |

ethyl 2-(2-fluoropyridin-4-yl)-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C11H9FN2O3/c1-2-16-11(15)8-6-17-10(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3 |

InChI Key |

XCIVHWRXSWUXMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC(=NC=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.